An In-depth Technical Guide to 3-Bromothiophene-2-carboxamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromothiophene-2-carboxamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Bromothiophene-2-carboxamide. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, particularly in the development of novel therapeutics. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Core Chemical Properties and Structure
3-Bromothiophene-2-carboxamide is a substituted thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of a bromine atom at the 3-position and a carboxamide group at the 2-position imparts unique reactivity, making it a valuable intermediate for further chemical modifications.[1] It is typically a solid at room temperature and is insoluble in water.[1]
Table 1: Chemical Identity and Properties of 3-Bromothiophene-2-carboxamide
| Identifier | Value |
| Molecular Formula | C₅H₄BrNOS[1][2] |
| Molecular Weight | 206.06 g/mol [1][2] |
| CAS Number | 78031-18-2[1][2] |
| Melting Point | 106-108 °C[1] |
| Appearance | Solid[1] |
| Solubility | Insoluble in water[1] |
| SMILES | NC(=O)C1=C(Br)C=CS1[1] |
| InChI Key | KWXUWNXTRUZHNQ-UHFFFAOYSA-N[1] |
Synthesis and Experimental Protocols
The synthesis of 3-Bromothiophene-2-carboxamide is typically achieved through a multi-step process starting from thiophene or a suitable precursor like 3-bromothiophene. The general workflow involves the synthesis of the key intermediate, 3-bromothiophene-2-carboxylic acid, followed by amidation.
Experimental Protocol 1: Synthesis of 3-Bromothiophene
The synthesis of the 3-bromo isomer requires a strategic approach as direct bromination of thiophene is highly selective for the 2-position.[3] The most common method involves exhaustive bromination followed by selective reductive debromination.
-
Exhaustive Bromination: Thiophene is treated with an excess of bromine (e.g., in a chloroform solution) to yield 2,3,5-tribromothiophene. The reaction mixture is typically stirred for several hours and may require heating.[4]
-
Work-up: The mixture is washed with a sodium hydroxide solution to neutralize excess acid, and the organic layer is separated.[4]
-
Selective Reductive Debromination: The crude 2,3,5-tribromothiophene is refluxed with zinc dust in acetic acid.[3] The zinc selectively removes the bromine atoms at the more reactive α-positions (2 and 5), yielding 3-bromothiophene.[3]
-
Purification: The product is isolated by distillation. The organic layer is separated from the aqueous layer, washed, dried over calcium chloride, and fractionated to yield pure 3-bromothiophene.[4]
Experimental Protocol 2: Synthesis of 3-Bromothiophene-2-carboxylic acid
This intermediate can be prepared from 3-bromothiophene via lithium-halogen exchange followed by carboxylation.
-
Lithiation: A solution of 3-bromothiophene in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise, leading to the formation of 3-thienyllithium.
-
Carboxylation: The solution is then quenched by pouring it over crushed solid carbon dioxide (dry ice).
-
Acidification and Extraction: The reaction is allowed to warm to room temperature, and the resulting carboxylate salt is acidified with a strong acid (e.g., 1M HCl). The product, 3-bromothiophene-2-carboxylic acid, is then extracted with an organic solvent like ether, washed, dried, and the solvent is evaporated. The crude product can be recrystallized for purification.[5] The melting point of the pure acid is 197-201 °C.
Experimental Protocol 3: Synthesis of 3-Bromothiophene-2-carboxamide
The final step is the conversion of the carboxylic acid to the primary amide.
-
Acyl Chloride Formation: 3-Bromothiophene-2-carboxylic acid is refluxed with thionyl chloride (SOCl₂) or treated with oxalyl chloride in a solvent like dichloromethane (DCM) to form the corresponding acyl chloride. The excess SOCl₂ and solvent are removed under reduced pressure.
-
Amidation: The crude acyl chloride is dissolved in an appropriate solvent (e.g., DCM) and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide or bubbled with ammonia gas.
-
Work-up and Purification: The reaction mixture is stirred, and the resulting solid precipitate is collected by filtration. The solid is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Bromothiophene-2-carboxamide.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3-Bromothiophene-2-carboxamide
| Technique | Expected Observations |
| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the two protons on the thiophene ring. Broad singlets in the downfield region (approx. 7.5-8.5 ppm) for the two N-H protons of the primary amide. |
| ¹³C NMR | Five distinct signals are expected: two for the C-Br and C-C=O carbons (approx. 110-140 ppm), two for the C-H carbons of the thiophene ring (approx. 125-135 ppm), and one for the carbonyl carbon (C=O) of the amide (approx. 160-165 ppm).[5] |
| IR Spectroscopy | Characteristic N-H stretching bands for a primary amide (two bands) between 3170-3500 cm⁻¹. A strong C=O stretching absorption (Amide I band) around 1665 cm⁻¹. An N-H bending absorption (Amide II band) around 1620 cm⁻¹.[6] |
| Mass Spectrometry | A molecular ion peak [M]⁺ showing a characteristic 1:1 isotopic pattern for bromine at m/z 205 and 207. |
Reactivity and Applications in Drug Development
The unique arrangement of functional groups in 3-Bromothiophene-2-carboxamide makes it a versatile synthetic intermediate. The bromine atom is highly susceptible to displacement or participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse aryl or alkyl groups.[7] The carboxamide group can also be hydrolyzed, reduced, or otherwise modified.[7]
Role as a Kinase Inhibitor Scaffold
Thiophene carboxamides have emerged as a promising scaffold in the design of protein kinase inhibitors, which are crucial in cancer therapy.[8] Specifically, derivatives of this class have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[9][10][11]
By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, leading to a reduction in endothelial cell proliferation and migration, ultimately inhibiting tumor angiogenesis.[9] Studies have shown that certain thiophene-3-carboxamide derivatives can inhibit VEGFR-2 phosphorylation and the subsequent phosphorylation of downstream effectors like MEK and ERK.[9]
References
- 1. fishersci.ca [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. EP2007757B1 - Thiophene-carboxamides useful as inhibitors of protein kinases - Google Patents [patents.google.com]
- 8. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

